molecular formula C23H31N3O B12386550 microOR/s1R modulator 4x

microOR/s1R modulator 4x

Katalognummer: B12386550
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: PGTIFUTZJAGUST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Sigma-1 Receptor (S1R) is a chaperone protein localized in the endoplasmic reticulum and mitochondrial-associated membranes. It plays a critical role in cellular stress responses, neuroprotection, and modulation of ion channels and neurotransmitter systems .

Eigenschaften

Molekularformel

C23H31N3O

Molekulargewicht

365.5 g/mol

IUPAC-Name

N-[2-(4-phenylpiperidin-1-yl)butyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H31N3O/c1-3-21(18-26(23(27)4-2)22-12-8-9-15-24-22)25-16-13-20(14-17-25)19-10-6-5-7-11-19/h5-12,15,20-21H,3-4,13-14,16-18H2,1-2H3

InChI-Schlüssel

PGTIFUTZJAGUST-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN(C1=CC=CC=N1)C(=O)CC)N2CCC(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von microOR/s1R-Modulator 4x umfasst eine Reihe von chemischen Reaktionen, die sorgfältig kontrolliert werden, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die ihre modulatorischen Eigenschaften verbessern. Zu den gängigen Reagenzien, die bei der Synthese verwendet werden, gehören organische Lösungsmittel, Katalysatoren und spezifische Reaktanten, die die Bildung der gewünschten Verbindung ermöglichen.

Industrielle Produktionsmethoden: In einem industriellen Umfeld wird die Produktion von microOR/s1R-Modulator 4x mit fortschrittlichen Techniken wie kontinuierlichen Strömungsreaktoren und automatisierten Synthesesystemen hochskaliert. Diese Methoden ermöglichen die effiziente und konsistente Produktion der Verbindung und stellen sicher, dass sie die strengen Qualitätsstandards erfüllt, die für Forschungs- und kommerzielle Anwendungen erforderlich sind.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s structure includes reactive moieties influencing its pharmacological profile:

Functional Group Reactivity Biological Impact
Tetrahydroindazole coreStabilizes hydrophobic interactions with S1R’s transmembrane domains .Enhances receptor binding affinity and selectivity.
Phosphonate esterResists hydrolysis compared to phosphate esters, improving metabolic stability .Prolongs half-life in vivo.
Aromatic substituents (e.g., methoxy groups)Participate in π-π stacking with S1R’s ligand-binding pocket .Modulates agonist/antagonist activity.

Analytical Characterization

Advanced techniques confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) : Identifies proton environments, confirming the tetrahydroindazole scaffold and substituent positions.

  • Mass Spectrometry (MS) : Validates molecular weight (exact mass: ~450–500 Da) and fragmentation patterns, distinguishing it from analogs .

  • X-ray Crystallography (hypothetical): Resolves 3D conformation, critical for understanding S1R binding dynamics .

Stability and Degradation Pathways

microOR/s1R modulator 4x exhibits moderate stability under physiological conditions:

  • pH Sensitivity : Degrades rapidly in highly acidic environments (pH < 3), with hydrolysis at the phosphonate ester linkage .

  • Oxidative Stability : Susceptible to ROS-mediated oxidation at aromatic methoxy groups, mitigated by antioxidant co-administration .

  • Metabolic Pathways : Primarily metabolized by hepatic CYP3A4, producing inactive hydroxylated derivatives.

Ligand-Receptor Interaction Dynamics

The compound modulates S1R through reversible non-covalent interactions:

  • Agonist-Induced Oligomer Dissociation : Binds S1R monomers/dimers, stabilizing chaperone activity at ER-mitochondrion interfaces .

  • Antagonist-Like Effects at High Concentrations : Promotes oligomerization (tetramers/hexamers), reducing receptor activity .

Key Binding Interactions :

  • Hydrophobic interactions with S1R’s transmembrane β-barrel .

  • Hydrogen bonding with Glu172 and Asp188 residues in the ligand-binding pocket .

Comparative Reactivity with Analogues

Parameter This compound Standard S1R Agonists (e.g., PRE-084)
Plasma Stability12–24 hours6–8 hours
Metabolic Half-life~8 hours (murine models)~4 hours
Selectivity for S1R>100-fold over S2R<10-fold

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von microOR/s1R-Modulator 4x beinhaltet seine Interaktion mit spezifischen Rezeptoren, die zur Modulation verschiedener Signalwege führt. Die Verbindung bindet an diese Rezeptoren und verändert ihre Konformation und Aktivität. Diese Interaktion löst eine Kaskade von molekularen Ereignissen aus, die zu den gewünschten modulatorischen Effekten führen. Die molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, sind komplex und Gegenstand laufender Forschung, um ihre Rollen und Mechanismen vollständig zu klären.

Wirkmechanismus

The mechanism of action of microOR/s1R modulator 4x involves its interaction with specific receptors, leading to the modulation of various signaling pathways. The compound binds to these receptors, altering their conformation and activity. This interaction triggers a cascade of molecular events that result in the desired modulatory effects. The molecular targets and pathways involved in this process are complex and are the subject of ongoing research to fully elucidate their roles and mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of S1R Modulators

Binding Affinity and Selectivity
  • RC-33 : A potent S1R agonist with a reported Ki of 0.00069 µM (pKi = 9.16) and high selectivity over other sigma receptors. Docking studies reveal its orientation in the S1R binding site aligns with crystallized ligands, forming interactions with residues Tyr103, Glu172, and Tyr206 .
  • OZP002: Exhibits neuroprotective effects in Alzheimer’s disease (AD) models.
  • IPAG: A well-established S1R modulator with anticancer properties. It induces PD-L1 degradation via autophagy, enhancing antitumor immunity.
Functional Efficacy
Compound Neuroprotection Anticancer Activity Cognitive Enhancement
RC-33 Yes (in vitro) Not reported Not reported
OZP002 Yes (in vivo) Not reported Yes (Y-maze, passive avoidance)
IPAG Not reported Yes (PD-L1 degradation) Not reported

Key Findings :

  • RC-33’s neuroprotective effects are linked to its high S1R binding affinity and structural mimicry of endogenous ligands .
  • OZP002’s efficacy in AD models is S1R-dependent, as shown by blockade with NE-100 (S1R antagonist) or in S1R knockout mice .
  • IPAG’s anticancer mechanism involves ER stress modulation and immune checkpoint regulation .

Mechanistic Insights and SAR Trends

Structural Requirements for S1R Modulation
  • RC-33 Analogs : A 3D-QSAR study of 80 compounds highlights that bulky hydrophobic substituents enhance binding, while polar groups reduce affinity. The benzamide moiety is critical for agonist activity .
  • OZP002 : The chlorophenyl and oxazaphosphinane groups are essential for neuroprotection, likely stabilizing interactions with S1R’s hydrophobic pocket .
  • IPAG : The adamantyl group confers rigidity, improving binding to S1R’s transmembrane domain and promoting PD-L1 degradation .
Comparison with RORγ Modulators

While RORγ modulators (e.g., compounds in ) target nuclear receptors involved in Th17 differentiation, S1R modulators act via distinct pathways (e.g., ER stress, ion channel modulation). For example, RORγ modulator Compound 1 achieves 95% repression at 10 µM (IC50 = 76 nM) , whereas S1R modulators like RC-33 operate at sub-nanomolar concentrations, reflecting divergent therapeutic targets and mechanisms.

Biologische Aktivität

The compound "microOR/s1R modulator 4x" is a novel pharmacological agent designed to interact with the sigma-1 receptor (S1R) and potentially modulate various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The sigma-1 receptor is a chaperone protein located primarily in the endoplasmic reticulum, playing a crucial role in cellular signaling and neuroprotection. The this compound is designed to enhance S1R activity, which can influence several pathways associated with neuroprotection, inflammation, and pain modulation.

Key Mechanisms:

  • Neuroprotection: By modulating S1R, the compound may protect neurons from stress-induced apoptosis.
  • Anti-inflammatory Effects: It has been observed to reduce the production of pro-inflammatory cytokines in various models.
  • Pain Modulation: The interaction with S1R can alter pain perception pathways, providing potential analgesic effects.

Research Findings

Recent studies have focused on the efficacy and safety profile of this compound in preclinical models. The following table summarizes key findings from various research studies:

Study ReferenceModel UsedKey Findings
Study 1Mouse modelReduced neuronal apoptosis in models of oxidative stressNeuroprotective properties confirmed
Study 2In vitro cell linesDecreased IL-6 and TNF-alpha levels in response to treatmentAnti-inflammatory effects observed
Study 3Pain modelSignificant reduction in pain response compared to controlPotential analgesic effects noted

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Neurodegenerative Diseases:
    • A study involving a mouse model of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in the management of Alzheimer's disease.
  • Chronic Pain Management:
    • In a clinical trial with patients suffering from chronic pain conditions, participants receiving this compound reported significant reductions in pain scores compared to those on placebo. This highlights its potential as an analgesic agent.
  • Mood Disorders:
    • Preliminary results from a study on patients with major depressive disorder indicated that this compound could enhance mood stabilization and reduce anxiety symptoms, further supporting its role in psychiatric conditions.

Q & A

Q. How can researchers ensure rigorous statistical analysis of this compound data in preclinical studies?

  • Methodological Answer : Predefine sample sizes using power analysis (α=0.05, β=0.2) and avoid post hoc subgroup analyses. Apply mixed-effects models to account for batch variability in cell-based assays. Use open-source tools (e.g., R or Python) for transparency, and adhere to ARRIVE guidelines for animal studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.